3-(Dimethylamino)propyl ethyl carbonate
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Overview
Description
3-(Dimethylamino)propyl ethyl carbonate is an organic compound with the molecular formula C8H17NO3. It is a versatile reagent used in various chemical reactions, particularly in the synthesis of peptides and other organic compounds. This compound is known for its ability to activate carboxyl groups, making it a valuable tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(Dimethylamino)propyl ethyl carbonate typically involves the reaction of N,N-dimethyl-1,3-propanediamine with ethyl chloroformate. The reaction is carried out in an organic solvent, such as methylene dichloride, in the presence of a base like triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ethylamine and subsequent oxidation .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature and pH, to ensure maximum conversion and minimal by-product formation. The final product is typically purified by crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)propyl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or esters.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl carbonate group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Amides and esters.
Reduction: Primary and secondary amines.
Substitution: Various substituted organic compounds depending on the nucleophile used
Scientific Research Applications
3-(Dimethylamino)propyl ethyl carbonate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a coupling agent to form peptide bonds between amino acids
Protein Crosslinking: The compound is used to crosslink proteins to nucleic acids, aiding in the study of protein-DNA interactions
Immunoconjugates: It is used in the preparation of immunoconjugates, which are valuable in diagnostic and therapeutic applications
Enzyme Immobilization: The compound is used to immobilize enzymes on solid supports, enhancing their stability and reusability
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propyl ethyl carbonate involves the activation of carboxyl groups to form reactive intermediates. These intermediates can then react with nucleophiles, such as amines, to form stable amide bonds. The process typically involves the formation of an O-acylisourea intermediate, which undergoes nucleophilic substitution to form the final product .
Comparison with Similar Compounds
3-(Dimethylamino)propyl ethyl carbonate is often compared to other carbodiimides, such as 1,3-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). While all these compounds are used as coupling agents, this compound offers several advantages:
Water Solubility: Unlike DCC, which forms insoluble by-products, this compound forms water-soluble by-products, making purification easier
Efficiency: It is often more efficient in forming amide bonds compared to other carbodiimides
Similar Compounds
- 1,3-Dicyclohexylcarbodiimide (DCC)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N,N’-Diisopropylcarbodiimide (DIC) .
Properties
CAS No. |
92671-74-4 |
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Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-(dimethylamino)propyl ethyl carbonate |
InChI |
InChI=1S/C8H17NO3/c1-4-11-8(10)12-7-5-6-9(2)3/h4-7H2,1-3H3 |
InChI Key |
RBXXRUOLMPHZJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCCN(C)C |
Origin of Product |
United States |
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